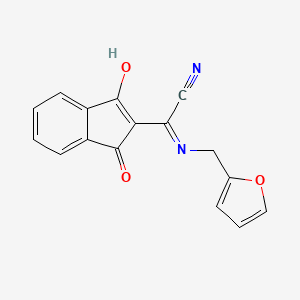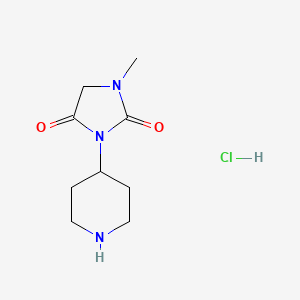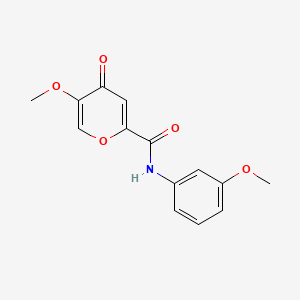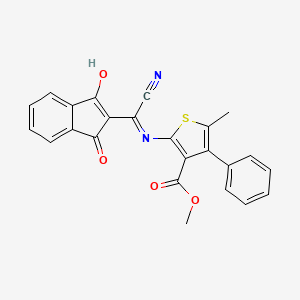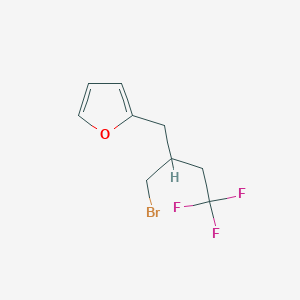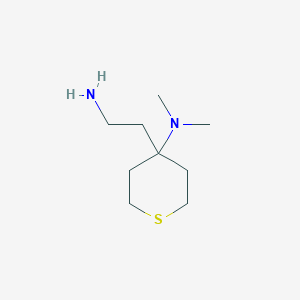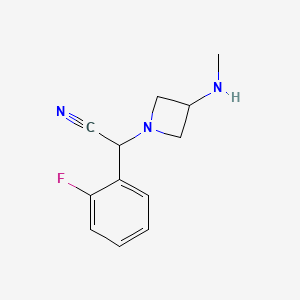
2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a pyridazinone core substituted with bromophenyl and chlorotrifluoromethylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Acylation: The acetamide moiety is introduced via acylation reactions, often using acyl chlorides or anhydrides in the presence of a base.
Substitution with Chlorotrifluoromethylphenyl Group: This step involves nucleophilic aromatic substitution, where the chlorotrifluoromethylphenyl group is introduced using appropriate nucleophiles under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl and pyridazinone moieties.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology and Medicine
In medicinal chemistry, 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and functional versatility.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The presence of halogenated aromatic rings and the pyridazinone core can facilitate binding through hydrophobic interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide
- 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluoro-5-(trifluoromethyl)phenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide stands out due to the specific combination of bromophenyl and chlorotrifluoromethylphenyl groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C19H12BrClF3N3O2 |
|---|---|
Peso molecular |
486.7 g/mol |
Nombre IUPAC |
2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H12BrClF3N3O2/c20-13-3-1-2-11(8-13)15-6-7-18(29)27(26-15)10-17(28)25-16-9-12(19(22,23)24)4-5-14(16)21/h1-9H,10H2,(H,25,28) |
Clave InChI |
AGESILFYYQTUCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[(2E)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B14867902.png)
